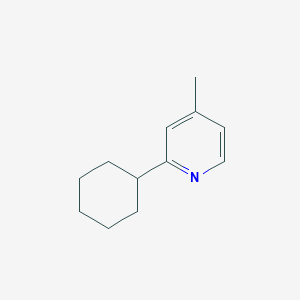

2-Cyclohexyl-4-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUSSUJITFZKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 Cyclohexyl 4 Methylpyridine

Direct Synthesis Pathways for 2-Cyclohexyl-4-methylpyridine

Direct synthesis methods focus on constructing the this compound molecule in a limited number of steps, often by forming the crucial carbon-carbon bond between the pyridine (B92270) ring and the cyclohexyl group.

Bromination-Based Precursor Routes

One potential pathway to this compound involves the initial bromination of a pyridine derivative, followed by a cross-coupling reaction. While direct bromination of 4-methylpyridine (B42270) can be complex, the synthesis of bromo-substituted pyridines is a well-established field. For instance, 3-bromo-4-methylpyridine (B15001) can be prepared from 4-methyl-3-nitropyridine (B1297851) through a two-step process involving hydrogenation to 4-methyl-3-aminopyridine, followed by a Sandmeyer-type reaction with bromine and sodium nitrite. google.com Similarly, 2-bromo-4-substituted pyridines are accessible through various bromination techniques.

Once the brominated precursor is obtained, a subsequent coupling reaction with a cyclohexyl nucleophile, such as a cyclohexyl Grignard reagent or cyclohexylboronic acid derivative, can be employed to form the desired product. This approach relies on transition-metal catalysis, often utilizing palladium or nickel complexes to facilitate the carbon-carbon bond formation.

Visible-Light-Induced Alkylation Reactions on Pyridine N-Oxides

A modern and increasingly popular method for the C2-alkylation of pyridines involves the use of pyridine N-oxides under visible-light photoredox catalysis. researchgate.netnih.gov This strategy activates the pyridine ring towards radical attack, primarily at the C2 position. researchgate.net The reaction typically involves a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can initiate the formation of a cyclohexyl radical from a suitable precursor like a potassium alkyltrifluoroborate. researchgate.netnih.gov This radical then adds to the C2 position of the 4-methylpyridine N-oxide. A subsequent deoxygenation step, which can sometimes occur in situ, yields this compound. acs.org This method is valued for its mild reaction conditions and functional group tolerance. nih.gov Catalyst-free versions of this transformation have also been developed, utilizing the formation of an electron-donor-acceptor (EDA) complex between the Katritzky salt (an alkyl radical precursor) and the pyridine N-oxide. chemrxiv.org

Functionalization and Derivatization Strategies for Pyridine Core Precursors

An alternative to direct synthesis is the functionalization of a pre-existing pyridine core, such as 4-methylpyridine. These methods introduce the cyclohexyl group through various C-H activation or substitution strategies.

Regioselective C-Alkylation via Minisci Reactions

The Minisci reaction is a powerful tool for the direct C-H alkylation of electron-deficient heterocycles like pyridine. wikipedia.org This reaction involves the generation of a nucleophilic alkyl radical, which then attacks the protonated pyridine ring. For 4-methylpyridine, the nucleophilic alkyl radical preferentially attacks the electron-deficient C2 position, leading to the formation of 2-alkyl-4-methylpyridine with high regioselectivity. bbhegdecollege.com The cyclohexyl radical can be generated from various precursors, including carboxylic acids (via oxidative decarboxylation), alcohols, or alkyl halides. wikipedia.orgnsf.gov The reaction is typically carried out under acidic conditions using a silver salt and a strong oxidant like ammonium (B1175870) persulfate. wikipedia.org The mild conditions and broad scope of the Minisci reaction make it a valuable method for late-stage functionalization. nsf.gov

| Reaction | Reactants | Conditions | Product | Key Features |

| Minisci Reaction | 4-Methylpyridine, Cyclohexanecarboxylic acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | This compound | High regioselectivity for C2-alkylation. bbhegdecollege.com |

N-Alkylation and Nitrogen-Centered Functionalizations of Pyridine Systems

While the primary focus is on C-alkylation, the nitrogen atom of the pyridine ring can also be functionalized. N-alkylation of a pre-formed this compound with an alkyl halide would lead to the corresponding pyridinium (B92312) salt. nih.govtemple.edu This transformation introduces a positive charge on the nitrogen atom and alters the electronic properties of the molecule. The synthesis of pyridinium salts is generally achieved by reacting the pyridine derivative with an alkyl halide in a suitable solvent, often with heating. nih.gov These pyridinium salts have applications as ionic liquids and phase-transfer catalysts. temple.edu

| Reaction | Reactants | Conditions | Product |

| N-Alkylation | This compound, Alkyl halide | Heat, Solvent | N-Alkyl-2-cyclohexyl-4-methylpyridinium halide |

Synthesis of Analogues and Related Cyclohexyl-Pyridyl Systems

The synthesis of analogues of this compound and related systems often involves strategic methodologies to construct the substituted pyridine core or to introduce the cyclohexyl moiety. These approaches include leveraging reactive intermediates and developing methods to overcome steric challenges.

Cyclohexyl-Substituted β-Haloamines and Aziridinium (B1262131) Ions

A significant strategy for the synthesis of certain cyclohexyl-substituted nitrogenous compounds involves the use of cyclohexyl-substituted β-haloamines and the corresponding aziridinium ions. x-mol.comresearchgate.net These reactive intermediates are valuable precursors for creating vicinal amines and other complex amine-containing molecules through stereospecific reactions. x-mol.com

The preparation of these intermediates typically starts from a β-amino alcohol. For instance, various aziridinium salts have been efficiently prepared and isolated through the bromination of a series of backbone-substituted N,N-disubstituted β-amino alcohols. researchgate.net A general procedure for synthesizing a fluoro-substituted analogue, (1S,2S)-N-benzyl-2-fluoro-N-methylcyclohexan-1-amine, involves the treatment of the corresponding amino alcohol, (1S,2S)-2-(benzyl(methyl)amino)cyclohexan-1-ol, with a fluorinating agent like Deoxo-Fluor. rsc.org This reaction proceeds via an intermediate that can be conceptualized as an aziridinium ion, which then undergoes ring-opening.

The utility of these aziridinium ions lies in their high reactivity towards nucleophiles. researchgate.net Comparative studies have demonstrated that aziridinium ions are significantly more reactive in nucleophilic ring-opening reactions than their corresponding N-protected aziridine (B145994) analogues. researchgate.net This enhanced reactivity allows for the efficient and stereospecific synthesis of various products, including vicinal amines, β-amino acids, and tetrahydroisoquinoline (THIQ) analogues. x-mol.comresearchgate.net The stereospecific nature of the nucleophilic attack on the aziridinium ion ensures a high degree of control over the stereochemistry of the final product.

Table 1: Synthesis of a Cyclohexyl-Substituted β-Haloamine Analogue

| Starting Material | Reagent | Product | Reference |

| (1S,2S)-2-(benzyl(methyl)amino)cyclohexan-1-ol | Deoxo-Fluor | (1S,2S)-N-benzyl-2-fluoro-N-methylcyclohexan-1-amine | rsc.org |

Sterically Hindered Methylpyridine Derivatives

The introduction of bulky groups, such as a cyclohexyl ring at the 2-position of a pyridine, creates significant steric hindrance. The synthesis of such sterically hindered methylpyridine derivatives requires specific strategic approaches to overcome the challenges posed by this congestion.

One modern approach involves the use of flow chemistry for the α-methylation of pyridines. mdpi.comresearchgate.net A simplified bench-top continuous flow setup has been used to synthesize a series of 2-methylpyridines with a high degree of selectivity. mdpi.com In this method, a pyridine derivative is passed through a heated column packed with a Raney® nickel catalyst, using a primary alcohol like 1-propanol (B7761284) as the solvent and methyl source. mdpi.comresearchgate.net The proposed mechanism involves the generation of a reactive methylating species on the catalyst surface, which then attacks the pyridine ring at the sterically less hindered α-position. mdpi.comresearchgate.net This technique offers a greener alternative to many conventional batch reaction protocols. mdpi.com

More classical, multi-step methods are often required for synthesizing highly congested pyridines. A well-known example is the convenient two-step synthesis of 2,6-di-tert-butyl-4-methylpyridine (B104953), a sterically hindered non-nucleophilic base. acs.org The synthesis of other complex and highly hindered systems, such as C2-symmetric chiral pyridine derivatives, has also been reported. researchgate.net One such derivative was synthesized from a 1,5-diketone precursor through a condensation reaction with ammonium acetate (B1210297) and copper(II) acetate in refluxing propionic acid. researchgate.net These methods demonstrate that while direct functionalization can be challenging, cyclization strategies starting from acyclic precursors are effective for building up highly substituted and sterically hindered pyridine rings.

Table 2: Examples of Synthesized Sterically Hindered Pyridine Derivatives

| Derivative Type | Synthetic Precursor(s) | Key Reagents/Conditions | Reference |

| Simple 2-Methylpyridines | Pyridine derivatives, 1-Propanol | Raney® Nickel, Flow Chemistry (>180 °C) | mdpi.comresearchgate.net |

| C2-Symmetric Chiral Pyridine | 1,5-Diketone | NH₄OAc, Cu(OAc)₂, Propionic Acid | researchgate.net |

| 2,6-Di-tert-butyl-4-methylpyridine | Not specified in abstract | Two-step synthesis | acs.org |

Advanced Spectroscopic and Crystallographic Characterization of 2 Cyclohexyl 4 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the case of 2-Cyclohexyl-4-methylpyridine, distinct signals are expected for the protons on the pyridine (B92270) ring, the cyclohexyl group, and the methyl group. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the aromatic protons of the pyridine ring typically resonate at lower fields (higher ppm values) compared to the aliphatic protons of the cyclohexyl ring due to the deshielding effect of the aromatic ring current. The methyl group protons would appear at a higher field (lower ppm value).

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H (positions 3, 5, 6) | ~ 6.8 - 8.5 | d, s, d |

| Cyclohexyl-H (methine) | ~ 2.5 - 3.0 | m |

| Cyclohexyl-H (methylene) | ~ 1.2 - 1.9 | m |

| Methyl-H | ~ 2.3 - 2.5 | s |

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals. pressbooks.pub

The carbon atoms of the pyridine ring will resonate at lower fields (120-160 ppm) due to their sp² hybridization and the electronegativity of the nitrogen atom. The sp³ hybridized carbons of the cyclohexyl and methyl groups will appear at higher fields (10-60 ppm). chemguide.co.uk For example, in 1-Cyclohexyl-4-methylbenzene, the methyl carbon appears at 21.1 ppm, while the cyclohexyl carbons range from 29.4 to 49.9 ppm. rsc.org The aromatic carbons are found between 128.4 and 136.7 ppm. rsc.org Similar ranges would be expected for this compound, with the pyridine carbons shifted due to the nitrogen's influence.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-C (C2) | ~ 160 - 165 |

| Pyridine-C (C4) | ~ 145 - 150 |

| Pyridine-C (other) | ~ 120 - 140 |

| Cyclohexyl-C (methine) | ~ 40 - 50 |

| Cyclohexyl-C (methylene) | ~ 25 - 35 |

| Methyl-C | ~ 20 - 25 |

Advanced Multidimensional NMR Techniques

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Advanced multidimensional NMR techniques, such as COSY, HSQC, and HMBC, provide additional information by showing correlations between different nuclei. ipb.ptwikipedia.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This helps in tracing the connectivity of proton networks within the cyclohexyl ring and the pyridine ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. wikipedia.org This technique is invaluable for unambiguously assigning the ¹H and ¹³C signals of each CH, CH₂, and CH₃ group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Characteristic absorption bands correspond to specific functional groups. For this compound, key vibrations would include:

C-H stretching vibrations of the aromatic pyridine ring (around 3000-3100 cm⁻¹) and the aliphatic cyclohexyl and methyl groups (around 2850-2960 cm⁻¹).

C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).

C-H bending vibrations.

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. cigrjournal.org This often makes non-polar bonds, like C-C bonds in the cyclohexyl ring, more prominent in Raman spectra.

While specific IR and Raman data for this compound were not found, studies on related pyridine derivatives provide insights into the expected vibrational frequencies. thegoodscentscompany.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV and visible light. ubbcluj.ro The absorption of energy promotes electrons from a lower energy orbital to a higher energy one.

For this compound, the pyridine ring is the primary chromophore. The expected electronic transitions would be π → π* and n → π* transitions.

π → π transitions*: These are typically high-energy transitions resulting in strong absorption bands, often in the far-UV region. Conjugation can shift these absorptions to longer wavelengths (near-UV).

n → π transitions: These involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an anti-bonding π orbital. These are lower energy transitions and result in weaker absorption bands at longer wavelengths compared to the π → π* transitions.

The presence of the cyclohexyl and methyl groups (auxochromes) can cause small shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). slideshare.net A study on a derivative, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, showed UV-Vis absorption, indicating the utility of this technique for related structures. researchgate.net

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. uni-saarland.de In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for such compounds include:

Alpha-cleavage : The bond adjacent to the pyridine ring can break, leading to the loss of the cyclohexyl group or a fragment thereof. chim.lulibretexts.org

Loss of neutral molecules : Small, stable neutral molecules like H₂ or CH₄ might be eliminated.

Rearrangements : The molecular ion can undergo rearrangements before fragmentation. libretexts.org

Analysis of the fragmentation of related compounds, like those with amine groups, often shows characteristic losses. libretexts.org For instance, in mass spectra of compounds with alkyl chains, clusters of peaks 14 mass units apart (corresponding to CH₂ groups) can be observed. libretexts.org

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

For a compound like this compound, SCXRD analysis would be expected to provide detailed information on the conformation of the cyclohexyl ring and its orientation relative to the 4-methylpyridine (B42270) ring. However, searches for specific crystallographic data for this compound have not yielded any results.

In studies of related compounds, such as copper(II)-malonate complexes with 2-amino-4-methylpyridine (B118599), SCXRD has been instrumental in establishing their complex one-dimensional and mononuclear structures. thegoodscentscompany.comacs.org For instance, the crystal structure of a Cu(II)-malonate complex with 2-amino-4-methylpyridine revealed a one-dimensional anionic copper-malonate moiety. thegoodscentscompany.com Similarly, the structures of various other novel compounds containing cyclohexyl or methylpyridine moieties have been elucidated using this technique. researchgate.netresearchgate.net

The typical data obtained from an SCXRD experiment is presented in a crystallographic data table. While no such table can be presented for the title compound, a hypothetical table would include parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and refinement statistics.

Interactive Table: Hypothetical Crystallographic Data for a Pyridine Derivative

The following table is a representative example of crystallographic data and does not represent experimental data for this compound.

| Parameter | Value |

| Empirical formula | C₁₂H₁₇N |

| Formula weight | 175.27 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 15.2 Å, c = 9.8 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume (ų) | 1225 |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.185 |

| Absorption coefficient (mm⁻¹) | 0.068 |

| F(000) | 384 |

| Final R indices [I>2sigma(I)] | R₁ = 0.05, wR₂ = 0.15 |

| R indices (all data) | R₁ = 0.08, wR₂ = 0.18 |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen for organic compounds) present in a sample. This data is then compared with the theoretical percentages calculated from the compound's molecular formula to verify its purity and empirical formula.

For This compound (C₁₂H₁₇N), the theoretical elemental composition can be calculated as follows:

Carbon (C): (12 * 12.011) / 175.27 * 100% = 82.22%

Hydrogen (H): (17 * 1.008) / 175.27 * 100% = 9.77%

Nitrogen (N): (1 * 14.007) / 175.27 * 100% = 7.99%

Experimental elemental analysis of a pure sample of this compound would be expected to yield values very close to these theoretical percentages. For example, in the characterization of a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, the found elemental percentages (C: 59.58%, H: 5.25%, N: 14.72%) were in close agreement with the calculated values (C: 59.70%, H: 5.28%, N: 14.62%). figshare.com This close correlation provides strong evidence for the compound's proposed formula and purity.

Interactive Table: Theoretical vs. Found Elemental Analysis for a 4-Methylpyridine Derivative

This table illustrates the comparison between theoretical and experimental elemental analysis data for a related compound, not this compound.

| Element | Theoretical % | Found % figshare.com |

| Carbon (C) | 59.70 | 59.58 |

| Hydrogen (H) | 5.28 | 5.25 |

| Nitrogen (N) | 14.62 | 14.72 |

Reactivity Profiles and Mechanistic Investigations of 2 Cyclohexyl 4 Methylpyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is not part of the aromatic system, making it available for reactions such as N-oxidation and coordination with metal ions. nih.gov The substituents at the 2 and 4-positions significantly modulate this reactivity.

N-Oxidation and N-Heterocyclization Pathways

The formation of pyridine N-oxides is a fundamental transformation that alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. researchgate.net The N-oxidation of 2-Cyclohexyl-4-methylpyridine is influenced by the electronic and steric nature of its substituents. The methyl group at the 4-position and the cyclohexyl group at the 2-position are both electron-donating, which increases the electron density on the nitrogen atom, thus facilitating N-oxidation. However, the bulky cyclohexyl group at the 2-position may introduce steric hindrance that can affect the rate of reaction.

The N-oxidation of alkylpyridines is often carried out using oxidizing agents like hydrogen peroxide, catalyzed by species such as phosphotungstic acid. tamu.edu Studies on various substituted pyridine N-oxides with manganese(II) acetate (B1210297) show that 2-methyl and 4-methyl pyridine N-oxides readily form coordination polymers, indicating that N-oxidation is a feasible pathway for these types of compounds. iucr.org The reaction conditions for N-oxidation can be optimized, for instance, by using microreactors to improve safety and conversion rates, especially for sterically hindered pyridines. bme.hu

N-heterocyclization pathways often involve the pyridine nitrogen as a nucleophile to construct fused heterocyclic systems. For example, 1,2,4-triazolo[1,5-a]pyridines can be synthesized from 2-aminopyridines through cyclization reactions. organic-chemistry.org While this compound itself is not primed for this specific transformation, its derivatives could be. A related process involves the [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine (B1172632) to form multi-substituted 2-aminopyridines, which are precursors for further heterocyclization. researchgate.netresearchgate.net

Coordination Behavior with Transition Metal Centers

Pyridine and its derivatives are common ligands in coordination chemistry, forming complexes with a wide range of transition metals. wikipedia.org The coordination of this compound to a metal center is primarily governed by the interplay between the steric bulk of the C2-cyclohexyl group and the electronic effects of both the cyclohexyl and C4-methyl groups.

Steric and Electronic Effects:

Steric Hindrance: The cyclohexyl group at the C2 position creates significant steric hindrance around the nitrogen atom, which can impede coordination. This effect is well-documented for 2-substituted picolines. wikipedia.org This steric crowding can influence the geometry of the resulting metal complex and may favor the formation of complexes with lower coordination numbers. nih.govcam.ac.uk

Electronic Properties: Both the cyclohexyl and methyl groups are electron-donating, increasing the basicity of the pyridine nitrogen. This enhanced Lewis basicity strengthens the coordinate bond with the metal center. morressier.com

The final structure of a metal complex is a balance of these competing effects. Studies on various substituted pyridine ligands have shown that steric and electronic factors determine the final connectivity and arrangement, which can range from monomers to coordination polymers. iucr.orgresearchgate.netacs.orgnih.gov For instance, in complexes with mercury(II), the steric requirements of different pyridine-based ligands dictate the formation of monomers, dimers, or polymers. acs.orgnih.gov An anilino-pyridine framework, which can be varied at the amine and along the pyridine ring, demonstrates how substituents provide steric rigidity and unique structural effects in coordination to late transition metals. morressier.com

| Factor | Influence on Coordination | Relevant Substituent | Expected Outcome |

|---|---|---|---|

| Steric Hindrance | Impedes access of the metal center to the nitrogen lone pair. | C2-Cyclohexyl | May lead to lower coordination numbers or distorted geometries. wikipedia.orgcam.ac.uk |

| Electronic Effect | Increases electron density on the nitrogen, enhancing Lewis basicity. | C2-Cyclohexyl & C4-Methyl | Favors stronger metal-ligand bond formation. morressier.com |

Transformations Involving the Pyridine Ring System

The aromatic pyridine ring can undergo various transformations, including functionalization of its C-H bonds, ring-opening, and reduction.

C-H Functionalization and Regioselectivity

Direct C-H functionalization is an atom-economical method for modifying the pyridine scaffold. researchgate.net The regioselectivity of these reactions on the this compound ring is dictated by the intrinsic electronic properties of pyridine and the influence of its substituents.

Minisci Reaction: The Minisci reaction involves the addition of a radical to an electron-deficient heterocycle like pyridine. princeton.edu Under acidic conditions, the pyridine nitrogen is protonated, further activating the ring for radical attack, which typically occurs at the C2, C4, or C6 positions. For this compound, the C2 and C6 positions are electronically favored for radical attack. However, the bulky cyclohexyl group at C2 and the methyl group at C4 introduce significant steric and electronic biases.

C2-Position: Sterically hindered by the cyclohexyl group.

C4-Position: Occupied by the methyl group.

C6-Position: The most likely site for functionalization due to electronic activation and lower steric hindrance compared to C2.

C3/C5-Positions: Generally less reactive in Minisci reactions, though functionalization can be directed to these positions under specific conditions. nih.gov

Recent methods have been developed for highly regioselective C4-alkylation of pyridines by employing a removable blocking group, which forces the Minisci reaction to occur at the desired position. organic-chemistry.orgnih.govsemanticscholar.org In the absence of such a directing group, the functionalization of 2,4-disubstituted pyridines would depend on the specific radical and reaction conditions. For example, the reaction of quinoline (B57606) with tertiary alkyl radicals shows high selectivity for the C2 position. nsf.gov

| Position | Electronic Factor | Steric Factor | Predicted Reactivity |

|---|---|---|---|

| C2 | Activated | Highly Hindered (Cyclohexyl) | Low |

| C3 | Deactivated | Less Hindered | Low (unless specifically directed) nih.gov |

| C4 | Activated | Blocked (Methyl) | Not available |

| C5 | Deactivated | Less Hindered | Low (unless specifically directed) |

| C6 | Activated | Least Hindered | High |

Other transition-metal-catalyzed C-H functionalization reactions, for instance using rhodium or palladium, have also been developed. These methods often employ directing groups to achieve high regioselectivity. beilstein-journals.orgwhiterose.ac.uknih.gov

Ring-Opening and Annulation Reactions of Pyridine Scaffolds

The pyridine ring is generally stable, but under certain conditions, it can undergo ring-opening reactions, particularly when coordinated to a metal center. For example, the pyridine ring of 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) ligands coordinated to a Rhenium(I) carbonyl complex can be opened under mild conditions. acs.org This process is favored by electron-rich metal centers and involves deprotonation and ring contraction, leading to the extrusion of the nitrogen atom. acs.org

Annulation reactions build new rings onto the pyridine scaffold, leading to fused polycyclic systems. nih.gov These reactions often proceed via C-H activation and can be catalyzed by transition metals like rhodium. For instance, rhodium-catalyzed C-H annulation of pyridines with alkynes can produce quinolines and isoquinolines. nih.gov Another approach involves the inverse-electron demand hetero-Diels-Alder reaction of isoxazoles with enamines, which, after ring-opening and reduction, yields substituted pyridines. rsc.orgrsc.org A [5C + 1N] annulation strategy using 2,4-pentadienenitriles and hydroxylamine provides a route to multi-substituted 2-aminopyridines. researchgate.net

Catalytic Hydrogenation and Reduction Methodologies

The catalytic hydrogenation of the pyridine ring to the corresponding piperidine (B6355638) is a crucial transformation, as the piperidine scaffold is prevalent in many pharmaceuticals. rsc.orgresearchgate.net The hydrogenation of this compound would yield 2-Cyclohexyl-4-methylpiperidine.

Commonly used catalysts for pyridine hydrogenation include heterogeneous catalysts like Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃) under a hydrogen atmosphere. rsc.orgacs.org These reactions are often performed under mild conditions (e.g., 5 bar H₂, 40 °C) and show good tolerance for various functional groups. rsc.org The use of platinum nanowire catalysts has also been reported for the hydrogenation of aromatic compounds, and in the case of 2-phenylpyridine, selective hydrogenation of the benzene (B151609) ring over the pyridine ring was observed. psu.edu

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. Rhodium complexes, such as [Cp*RhCl₂]₂, can catalyze the transfer hydrogenation of pyridinium (B92312) salts using formic acid/triethylamine as the hydrogen source, yielding piperidines or tetrahydropyridines depending on the substitution pattern. liv.ac.uk

The stereochemistry of the resulting piperidine is an important consideration. The hydrogenation of 2,6-disubstituted pyridinium salts often yields the cis piperidine as the major product. liv.ac.uk For this compound, catalytic hydrogenation is expected to produce a mixture of diastereomers, with the cis isomer often being favored due to the directing effect of the catalyst surface. msu.edu

| Catalyst System | Hydrogen Source | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Rh₂O₃ | H₂ (gas) | 5 bar, 40 °C, TFE solvent | Commercially available, stable, broad substrate scope. | rsc.org |

| [Cp*RhCl₂]₂ / Iodide | HCOOH-NEt₃ | 40 °C | Transfer hydrogenation; chemoselective for piperidines or tetrahydropyridines. | liv.ac.uk |

| Rh/C | H₂ (gas) | Ambient to high pressure/temperature | Widely used heterogeneous catalyst. | acs.org |

| Pt Nanowires | H₂ (gas) | 1 MPa, 70 °C | High activity and recyclability. | psu.edu |

Reactions of the Cyclohexyl Moiety

The cyclohexyl group attached to the pyridine ring is a significant site for chemical transformations, particularly oxidative reactions that target its C-H bonds.

Oxidative Transformations on the Cyclohexane (B81311) Ring

The saturated cyclohexane ring is susceptible to oxidation, typically converting C-H bonds into new functional groups like alcohols, ketones, or esters. This functionalization is often achieved using metal-based catalysts that can activate strong C-H bonds under relatively mild conditions.

Research on manganese (Mn) and iron (Fe) complexes with aminopyridine ligands has demonstrated their effectiveness in catalyzing the oxidation of aliphatic C-H bonds using hydrogen peroxide (H₂O₂) as the oxidant. mdpi.comnih.govmdpi.com These reactions are believed to proceed through a high-valent metal-oxo species which is capable of abstracting a hydrogen atom from the alkane (a process known as hydrogen atom transfer or HAT), followed by a rebound step where an oxygen-containing group is transferred to the resulting alkyl radical. nih.gov

For a substrate like this compound, such catalytic systems could selectively oxidize the C-H bonds of the cyclohexyl ring. The reaction can lead to a mixture of products, including cyclohexanol (B46403) and cyclohexanone (B45756) derivatives. mdpi.com The ratio of alcohol to ketone can provide insight into the reaction mechanism; for instance, a higher ratio often points to a metal-mediated oxidation rather than a free-radical-driven process. mdpi.com

Studies on related systems show that the choice of catalyst and the presence of additives, such as a carboxylic acid, can significantly influence the reaction's outcome. For example, in manganese-catalyzed oxidations, the use of different carboxylic acids can steer the reaction towards producing either unrearranged or rearranged ester products, demonstrating a high degree of control over the chemoselectivity. nih.gov This suggests that the oxidation of the cyclohexyl moiety in this compound could be finely tuned to yield specific oxygenated products.

Table 1: Potential Products from Catalytic Oxidation of the Cyclohexyl Moiety

| Reactant | Catalyst System Example | Potential Products |

|---|---|---|

| This compound | Mn-aminopyridine complex / H₂O₂ | 2-(Hydroxycyclohexyl)-4-methylpyridine |

| This compound | Mn-aminopyridine complex / H₂O₂ | 2-(Oxocyclohexyl)-4-methylpyridine |

This table is illustrative and based on the reactivity of analogous systems.

Stereochemical Aspects in Cyclohexyl-Substituted Systems

The stereochemistry of reactions involving the cyclohexyl group is a critical aspect, as the formation of new stereocenters can lead to different diastereomers. The conformation of the cyclohexane ring (chair, boat, or twist-boat) and the orientation of its substituents (axial vs. equatorial) play a crucial role in determining the stereochemical outcome of a reaction. slideshare.nettsukuba.ac.jp

In catalytic hydrogenation of substituted pyridines to form piperidines, the reaction typically yields the cis product as the major isomer. liverpool.ac.uk For a molecule like this compound, reduction of the pyridine ring would lead to 2-cyclohexyl-4-methylpiperidine, and the stereochemistry would be influenced by the approach of hydrogen to the catalyst surface. liverpool.ac.uk

Furthermore, in reactions where a functional group on the cyclohexyl ring is altered, the existing stereochemistry can direct the approach of reagents. For example, in nucleophilic substitution reactions on a chiral cyclohexyl system, the reaction can proceed with either inversion or retention of configuration, depending on the mechanism (Sₙ2 vs. Sₙi). slideshare.netmasterorganicchemistry.com The presence of the bulky 4-methylpyridine (B42270) group at C-1 of the cyclohexane ring would likely create significant steric hindrance, favoring the approach of reagents from the less hindered face and influencing the diastereoselectivity of the product. umich.edu

Computational studies on the desymmetrization of substituted cyclohexyl rings have shown how the stereoselectivity-determining transition states are influenced by the orientation of the reacting groups, leading to a preferred product configuration. acs.org This highlights the subtle interplay of steric and electronic factors in controlling the stereochemical outcome in cyclohexyl-substituted systems.

Intermolecular and Intramolecular Reaction Pathways

The presence of both a nucleophilic pyridine nitrogen and a reactive cyclohexyl group within the same molecule allows for a variety of intermolecular and intramolecular reactions.

Intramolecular Reactions: These reactions involve different parts of the same molecule reacting with each other. wikipedia.org Intramolecular reactions are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting groups, a phenomenon known as the effective molarity effect. wikipedia.orgyoutube.com

A potential intramolecular pathway for a derivative of this compound could involve the functionalization of the cyclohexyl ring to introduce a leaving group. If a nucleophile is also present on the pyridine ring or the methyl group, a cyclization reaction could occur. For instance, the Heck reaction, which couples an alkenyl halide with an alkene, can be performed intramolecularly to create complex cyclic and polycyclic structures. wikipedia.org While not directly applicable to the saturated cyclohexyl ring, if this ring were to be functionalized with an appropriate tether containing an alkene, complex fused-ring systems could be synthesized. The rate and feasibility of forming these rings are highly dependent on the length of the tether connecting the reacting sites, with 5- and 6-membered rings being the most favored. wikipedia.org

Table 2: Comparison of Intermolecular and Intramolecular Reaction Characteristics

| Reaction Type | Description | Driving Force | Example Pathway for an Analog |

|---|---|---|---|

| Intermolecular | Reaction between two or more molecules. | Collision and interaction between separate chemical species. | Pyridine nitrogen acting as a base to deprotonate an acid. |

| Intramolecular | Reaction between two functional groups within the same molecule. | Proximity of reacting sites (high effective concentration). wikipedia.org | Cyclization of a ω-bromoalkylamine to form a heterocyclic ring. wikipedia.org |

Computational and Theoretical Chemistry Studies on 2 Cyclohexyl 4 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular geometry and electronic properties of various organic compounds. For molecules related to 2-Cyclohexyl-4-methylpyridine, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311G(d,p), have been employed to optimize molecular structures and calculate electronic properties. researchgate.net These theoretical calculations often show excellent agreement with experimental results, providing a reliable foundation for understanding the molecule's behavior. researchgate.net

The choice of basis set can influence the accuracy of DFT calculations. For instance, increasing the basis set size, such as from 6-31G** to B3LYP/6-311+G**, can lead to significant improvements in the calculated structural and electronic features. mdpi.com Conformational analysis, a key aspect of understanding flexible molecules like this compound, can also be performed using DFT to determine the relative energies of different spatial arrangements. acs.org

Prediction of Spectroscopic Parameters and Vibrational Assignments

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can be used to calculate vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra. iucr.orgresearchgate.net This comparison allows for a detailed assignment of vibrational modes, providing a deeper understanding of the molecule's structural dynamics. researchgate.net

For example, in studies of similar heterocyclic compounds, DFT calculations have been used to predict vibrational spectra that show good agreement with experimental data, aiding in the confirmation of molecular structures. iucr.orgebi.ac.uk The potential energy distribution (PED) analysis, derived from these calculations, offers a detailed interpretation of the vibrational spectral assignments. researchgate.net These theoretical predictions are crucial for identifying characteristic "marker" bands for specific functional groups within the molecule. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comwuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap generally implies high stability and low reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Ionization Potential (IP): IP ≈ -EHOMO acs.org

Electron Affinity (EA): EA ≈ -ELUMO acs.org

Chemical Hardness (η): η = (IP - EA) / 2 acs.org

Chemical Potential (μ): μ = -(IP + EA) / 2 acs.org

Electronegativity (χ): χ = -μ acs.org

Electrophilicity Index (ω): ω = μ² / (2η) acs.org

Softness (σ): σ = 1 / (2η) acs.org

These descriptors provide a quantitative measure of a molecule's reactivity. For instance, a good nucleophile is characterized by a lower chemical potential and electrophilicity index, while a good electrophile has high values for these parameters. mdpi.com

| Reactivity Descriptor | Formula |

| Ionization Potential | IP ≈ -EHOMO |

| Electron Affinity | EA ≈ -ELUMO |

| Chemical Hardness | η = (IP - EA) / 2 |

| Chemical Potential | μ = -(IP + EA) / 2 |

| Electronegativity | χ = -μ |

| Electrophilicity Index | ω = μ² / (2η) |

| Softness | σ = 1 / (2η) |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates and transition states. beilstein-journals.orgrsc.org DFT calculations can map out the potential energy surface of a reaction, allowing for the determination of activation barriers and the feasibility of different reaction pathways. acs.org

For instance, in reactions involving heterocyclic compounds, computational studies have been used to propose mechanistic pathways, such as the involvement of imine intermediates in multi-component reactions. beilstein-journals.org These studies can also rationalize the role of catalysts by examining their interaction with the reactants and intermediates. beilstein-journals.org The investigation of transition state geometries provides critical insights into the bond-forming and bond-breaking processes that occur during a chemical transformation. rsc.org

Charge Distribution and Bonding Analysis (NBO, Mulliken)

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate atomic charges. researchgate.netresearchgate.net

Mulliken charge analysis, while being one of the oldest and simplest methods, is known to be highly dependent on the basis set used. stackexchange.com NBO analysis is generally considered more reliable as it is based on the electron density and provides a better description of charge distribution and orbital interactions. researchgate.netstackexchange.com NBO analysis can reveal important information about charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. researchgate.net This analysis provides insights into the stability arising from donor-acceptor interactions between filled and empty orbitals. researchgate.net

| Analysis Method | Key Features |

| Mulliken Population Analysis | Simple and fast, but highly basis set dependent. stackexchange.com |

| Natural Bond Orbital (NBO) Analysis | More robust and provides detailed information on orbital interactions and charge delocalization. researchgate.netstackexchange.com |

Applications of 2 Cyclohexyl 4 Methylpyridine in Catalysis and Supramolecular Chemistry

2-Cyclohexyl-4-methylpyridine and its Derivatives as Ligands in Transition Metal Catalysis

Substituted pyridines are a cornerstone of ligand chemistry for transition metal catalysis. The steric and electronic properties of this compound make it a potentially valuable ligand. The bulky cyclohexyl group can create a specific coordination environment around a metal center, influencing catalytic activity and selectivity, while the 4-methyl group enhances the electron-donating ability of the pyridine (B92270) nitrogen.

The design of effective ligands is paramount for controlling the outcome of transition-metal-catalyzed reactions. Key principles involve the modulation of the ligand's steric and electronic properties to fine-tune the catalyst's activity, stability, and selectivity.

Steric Hindrance : The introduction of bulky substituents, such as the cyclohexyl group in this compound, is a common strategy to enhance catalytic performance. This bulk can protect the metal center, prevent the formation of inactive catalyst species (e.g., dimers), and create a chiral pocket to induce enantioselectivity. acs.org For instance, in neutral nickel catalysts for ethylene (B1197577) polymerization, bulky groups on the ligand framework have been shown to significantly increase catalytic activity. acs.org

Electronic Effects : The electronic nature of the ligand, specifically its ability to donate or withdraw electron density from the metal, is crucial. The 4-methyl group in this compound is an electron-donating group, which increases the electron density on the nitrogen atom. This enhances its σ-donor character, which can stabilize higher oxidation states of the metal center and influence the electronic structure of catalytic intermediates. In chromium-based catalysts for ethylene oligomerization, electron-donating substituents on the ligand have been correlated with higher catalytic activities. researchgate.net

Noncovalent Interactions : Modern ligand design increasingly incorporates functionalities capable of secondary, noncovalent interactions with the substrate. acs.orgmdpi.com These interactions, such as hydrogen bonding or π-stacking, can help to orient the substrate in the catalyst's active site, leading to high levels of stereocontrol. acs.org While this compound itself does not have prominent hydrogen-bonding groups, its derivatives could be functionalized to include them, combining steric control with substrate-orienting interactions.

Donor Flexibility : Ligands that can adapt their coordination mode or electronic properties in response to changes in the metal's oxidation state during a catalytic cycle are highly advantageous. acs.org Pyridylidene amide (PYA) ligands, for example, exhibit this flexibility and have been successfully used in reactions like transfer hydrogenation. acs.org The pyridine core of this compound provides a stable anchor point upon which more flexible, cooperative functionalities could be built.

Hydrogenation and hydroamination are fundamental transformations in organic synthesis. The choice of ligand is critical for the success of these reactions, particularly in achieving selectivity.

While specific data on this compound as a ligand in these reactions is scarce, its properties can be compared to other hindered pyridine ligands. For example, in cobalt-catalyzed hydrogen atom transfer (HAT) hydrogenations, the sterically hindered, non-coordinating base 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) is used. nih.gov This suggests that this compound could serve a similar role as a proton shuttle or acid scavenger in reactions where a bulky, non-nucleophilic base is required.

In the context of hydroamination, transition metal catalysts are often employed to facilitate the addition of an N-H bond across a C-C multiple bond. The development of rhodium-catalyzed intramolecular hydroamination of unactivated alkenes has been successful using MOP-type ligands. acs.org For intermolecular reactions, judicious control of catalyst and ligand loadings is essential. acs.org P-stereogenic pincer-iron complexes have proven to be efficient catalysts for the asymmetric hydrogenation of ketones and other unsaturated compounds. rsc.org The steric bulk of a ligand like this compound could be beneficial in such catalytic systems, potentially improving selectivity by controlling substrate approach to the metal center.

Table 1: Examples of Ligand Effects in Hydrogenation & Hydroamination This table presents data for related catalytic systems to infer the potential role of ligands like this compound.

| Reaction | Catalyst System | Ligand Type | Key Finding | Reference |

|---|---|---|---|---|

| Asymmetric Hydroamination | [Rh(cod)₂]BF₄ / Cy-MOP | Monophosphine | Effective for intramolecular hydroamination of unactivated alkenes. | acs.org |

| Asymmetric Hydrogenation | P-stereogenic pincer-Fe complexes | Pincer Ligand | Efficient for asymmetric hydrogenation of acetophenone. | rsc.org |

| HAT Hydrogenation | Cobalt / Photoredox catalyst | (Uses DTBMP as base) | Sterically hindered base is crucial for the reaction. | nih.gov |

Catalytic oligomerization, the controlled synthesis of short-chain polymers, is of immense industrial importance, particularly for olefins like ethylene and propylene. The catalyst's ligand framework is the primary determinant of product distribution. Chromium and nickel-based catalysts are prominent in this field. acs.orgresearchgate.net

Studies on chromium complexes with tridentate ligands show that modifying the ligand backbone significantly impacts catalytic activity and product selectivity (oligomers vs. polymers). researchgate.net Similarly, neutral nickel(II) complexes with phosphino-enolate or salicylaldimine ligands are effective for ethylene polymerization and oligomerization. acs.org The presence of bulky substituents near the active site is often a key design feature to prevent catalyst deactivation and control chain growth. acs.org

Given these principles, this compound or its derivatives could be incorporated into multidentate ligand structures for oligomerization catalysts. The cyclohexyl group would provide the necessary steric bulk to influence chain transfer rates relative to propagation, thereby controlling the molecular weight of the resulting oligomers.

Applications in Hydrogenation and Hydroamination Reactions

Roles as Bases and Scavengers in Organic Synthesis

In organic synthesis, sterically hindered pyridines are widely used as non-nucleophilic bases. Their bulk prevents the nitrogen atom from participating in nucleophilic substitution reactions, allowing them to function solely as proton abstractors or acid scavengers.

Pyridine itself is often employed as an acid scavenger. acs.org However, for reactions involving highly reactive electrophiles, a more hindered base is required to avoid unwanted side reactions. 2,6-Lutidine and 2,6-di-tert-butyl-4-methylpyridine (DTBMP) are classic examples. nih.gov this compound, with its substantial steric shielding around the nitrogen provided by the C2-cyclohexyl group, fits this profile perfectly. It can be expected to function effectively as a base to neutralize acids generated in situ or as a buffer in reactions sensitive to pH changes, without interfering with the main transformation. This is particularly valuable in transition-metal-catalyzed reactions where acidic byproducts can degrade the catalyst or ligands.

Supramolecular Chemistry and Host-Guest Interactions Involving Methylpyridines

Supramolecular chemistry explores the non-covalent interactions that govern molecular recognition and the formation of host-guest assemblies. rsc.org The separation of pyridine and its methylated isomers (picolines) is a significant industrial challenge due to their similar boiling points, making supramolecular separation an attractive alternative. acs.orgrsc.org

Numerous studies have investigated the selective inclusion of methylpyridines by various host compounds, such as TADDOL derivatives and N,N′-bis(9-phenyl-9-thioxanthenyl)ethylenediamine. rsc.orgtandfonline.comresearchgate.net These studies consistently show that steric factors play a crucial role in binding selectivity.

Steric Hindrance and Selectivity : In competition experiments, host molecules often show a preference for less sterically hindered guests. For example, 2-methylpyridine (B31789) (2MP) is frequently disfavored compared to 3-methylpyridine (B133936) (3MP) and 4-methylpyridine (B42270) (4MP) because the methyl group adjacent to the nitrogen atom hinders optimal interactions within the host's cavity. rsc.orgtandfonline.com

Key Interactions : The stability of these host-guest complexes is governed by a network of weak interactions, including hydrogen bonds, C–H···π interactions, and π–π stacking. rsc.orgtandfonline.comresearchgate.net The preferred guests are typically those that can engage in more numerous or stronger interactions with the host. rsc.org

Extrapolating from these findings, this compound would be expected to be a highly challenging guest for many host systems due to the extreme steric bulk of the cyclohexyl group. This could, however, be exploited for highly specific recognition by a host molecule with a complementary large, specifically shaped cavity. The selectivity of a host for this compound over smaller pyridines would likely be very high. Conversely, a host designed to bind smaller pyridines would show strong negative selection against the inclusion of this compound, a principle that could be used for purification.

Table 2: Host Selectivity in Equimolar Methylpyridine Guest Competitions This table summarizes findings from related methylpyridine systems to illustrate the principles governing host-guest interactions.

| Host Compound | Guest Mixture | Preferred Guest(s) | Key Finding | Reference |

|---|---|---|---|---|

| TADDOL6 | PYR / 2MP / 3MP | PYR (56.8%) | Pyridine is generally favored over methylpyridines. | rsc.orgresearchgate.net |

| TADDOL6 | 2MP / 3MP / 4MP | 3MP (87.4%) | 3-Methylpyridine is significantly preferred among the isomers. | rsc.orgresearchgate.net |

Structure Reactivity and Structure Activity Relationship Sar Studies

Impact of Substituent Position and Steric Hindrance on Chemical Reactivity

The placement of substituents on the pyridine (B92270) ring significantly influences the molecule's reactivity. The cyclohexyl group at the 2-position, being adjacent to the nitrogen atom, creates substantial steric hindrance. This bulkiness can impede the approach of reactants to the nitrogen's lone pair of electrons and the adjacent carbon atoms. wikipedia.org Consequently, reactions that typically occur at the nitrogen or the C2 position in less substituted pyridines, such as certain electrophilic additions and metalations, may be suppressed or require more forceful conditions. wikipedia.org

The interplay between the steric hindrance from the C2-cyclohexyl group and the electronic nature of the C4-methyl group can lead to complex reactivity patterns. For example, in nucleophilic substitution reactions, the bulky cyclohexyl group can hinder attack at the 2-position, making the 6-position a more likely target, assuming electronic factors are favorable. wikipedia.org

Table 1: Impact of Substituent Position on Reactivity

| Substituent Position | Effect on Reactivity | Research Findings |

| 2-Cyclohexyl | Significant steric hindrance around the nitrogen atom and C2 position. | Can inhibit or slow down reactions at the nitrogen and C2 position. wikipedia.org Influences coordination chemistry with metal ions. rsc.orgresearchgate.net |

| 4-Methyl | Moderate steric influence and an electron-donating effect. | Can influence the regioselectivity of substitution reactions. nih.gov |

Conformational Analysis and its Influence on Chemical Behavior

The rotation around the single bond connecting the cyclohexyl and pyridine rings is a key conformational variable. scribd.com Different rotational isomers, or conformers, will have different energy levels and may exhibit different reactivity. The most stable conformer will be the one that minimizes steric strain between the two rings. rsc.org For example, the orientation that places the bulk of the cyclohexyl ring away from the pyridine nitrogen and the methyl group would be favored. rsc.org

The conformational preferences of the molecule can be influenced by intermolecular interactions, such as hydrogen bonding, in different environments. mdpi.com In the solid state, crystal packing forces can lock the molecule into a specific conformation that may not be the most stable one in solution. mdpi.com Understanding these conformational preferences is crucial for predicting the molecule's chemical behavior, as the accessibility of the reactive sites can change with conformation. nih.gov

Table 2: Conformational Considerations for 2-Cyclohexyl-4-methylpyridine

| Conformational Feature | Influence on Chemical Behavior | Key Points |

| Cyclohexyl Ring Conformation | The chair conformation is the most stable. | The orientation of substituents on the cyclohexyl ring (axial vs. equatorial) can affect reactivity. |

| Rotation around C-C bond | Determines the relative orientation of the cyclohexyl and pyridine rings. | The lowest energy conformer minimizes steric interactions. rsc.org |

| Intermolecular Interactions | Can influence and stabilize specific conformations. | Hydrogen bonding and crystal packing can alter conformational preferences. mdpi.com |

Electronic Effects of Cyclohexyl and Methyl Substituents on Pyridine Reactivity

The electronic properties of the cyclohexyl and methyl substituents modify the electron density of the pyridine ring, which in turn affects its reactivity. The methyl group at the 4-position is an electron-donating group (EDG) through an inductive effect. researchgate.net This increases the electron density on the pyridine ring, particularly at the nitrogen atom and the ortho and para positions (C2, C6, and C4). wikipedia.orgrsc.org The increased electron density on the nitrogen makes it a stronger Lewis base compared to unsubstituted pyridine. wikipedia.org

The cyclohexyl group at the 2-position is also generally considered to be electron-donating, though its effect is primarily inductive. This further enhances the basicity of the nitrogen atom. However, the steric hindrance of the cyclohexyl group often overrides its electronic effect in terms of reaction accessibility. nih.govacs.org

The combined electron-donating effects of both substituents make the pyridine ring more susceptible to electrophilic attack than unsubstituted pyridine, although the steric hindrance at the 2-position will direct electrophiles to other positions. wikipedia.org Conversely, the increased electron density makes the ring less susceptible to nucleophilic aromatic substitution, a reaction that is generally favored in electron-deficient aromatic systems. wikipedia.org

Table 3: Electronic Effects of Substituents

| Substituent | Electronic Effect | Impact on Pyridine Ring |

| 4-Methyl | Electron-donating (inductive effect) | Increases electron density, enhancing basicity of the nitrogen. wikipedia.orgresearchgate.netrsc.org |

| 2-Cyclohexyl | Electron-donating (inductive effect) | Further increases electron density and basicity, but steric effects are often dominant. nih.govacs.org |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for pyridine (B92270) derivatives. researchgate.netsemanticscholar.org Future research is geared towards creating more environmentally benign and efficient routes to 2-Cyclohexyl-4-methylpyridine, moving away from traditional methods that may involve harsh conditions or generate significant waste.

One promising avenue is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, enhancing the sustainability of the process. mdpi.com For instance, the development of novel metal-based nanocatalysts could offer high selectivity and yield under milder reaction conditions. mdpi.com Additionally, one-pot multicomponent reactions are being explored to synthesize complex pyridine derivatives in a single step, improving atom economy and reducing purification efforts. researchgate.net The application of rhodium-catalyzed C-H bond functionalization, for example, has shown potential for the modular synthesis of highly substituted pyridines from simple precursors like ketoximes and alkynes. nih.gov

Future work will likely focus on:

Designing and screening new heterogeneous catalysts for pyridine ring formation.

Optimizing multicomponent reaction strategies to improve yields and substrate scope.

Exploring bio-catalysis and enzymatic routes for a greener synthesis.

Utilizing alternative energy sources like microwave or ultrasound to accelerate reactions and reduce energy consumption. semanticscholar.org

Exploration of Undiscovered Catalytic Applications

While some catalytic applications of pyridine derivatives are well-established, the full potential of this compound as a ligand or catalyst remains largely unexplored. researchgate.net Its specific steric and electronic properties, conferred by the cyclohexyl and methyl groups, could be advantageous in various catalytic transformations.

Research is anticipated to move towards investigating its role in:

Cross-coupling reactions: Its use as a ligand for transition metals like palladium, nickel, or copper in reactions such as Suzuki, Heck, and Sonogashira couplings could lead to improved catalyst stability and activity.

Asymmetric catalysis: The development of chiral versions of this compound or its metal complexes could open doors to new enantioselective transformations, a critical area in pharmaceutical synthesis. thieme.de

Hydrogenation and dehydrogenation reactions: Pyridine-based ligands have been shown to be effective in catalytic hydrogenation. mdpi.comresearchgate.net Investigating this compound in these reactions, including acceptorless dehydrogenation, could lead to the development of more efficient processes for the synthesis of valuable chemicals. uni-bayreuth.de

Polymerization reactions: Exploring its potential as a modulator or ligand in polymerization catalysis could lead to the synthesis of polymers with novel properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, offering insights that can guide experimental work and accelerate discovery. arxiv.org For this compound, computational studies can provide a deeper understanding of its fundamental properties and predictive power for its behavior in various chemical environments.

Future computational efforts are expected to focus on:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms and predict the regioselectivity and stereoselectivity of reactions involving this compound. thegoodscentscompany.com This can help in designing more efficient synthetic routes and catalysts.

Designing Novel Catalysts: Computational screening of virtual libraries of ligands based on the this compound scaffold can identify promising candidates for specific catalytic applications before their synthesis and experimental testing.

Understanding Intermolecular Interactions: Modeling the noncovalent interactions of this compound with other molecules, such as metal centers or substrates, is crucial for understanding its role as a ligand and for designing supramolecular assemblies. acs.orgacs.org

In Silico Property Prediction: The prediction of physical, chemical, and even biological properties through computational models can guide the development of new applications for the compound and its derivatives. d-nb.info

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. researchgate.netsyrris.commichs.jp The integration of the synthesis and application of this compound with flow chemistry platforms represents a major trend for future research and industrial application.

Key areas for development include:

Continuous Synthesis: Developing robust and efficient continuous flow processes for the synthesis of this compound will enable on-demand production and reduce the footprint of chemical manufacturing. michs.jp

Automated Reaction Optimization: Automated flow chemistry systems can rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, etc.) to quickly identify optimal conditions for reactions utilizing this compound. thieme.desyrris.com

Integrated Synthesis and Catalysis: Flow reactors can be designed to seamlessly integrate the synthesis of the this compound ligand, the formation of the active catalyst, and the subsequent catalytic reaction in a continuous stream.

Chemo-enzymatic Cascades: Flow chemistry facilitates the combination of chemical and biological transformations in multi-step sequences. researchgate.net This could enable the development of novel synthetic pathways to complex molecules starting from or incorporating this compound.

The synergy between these emerging research directions promises to significantly expand the utility and understanding of this compound, paving the way for new discoveries and applications in catalysis, materials science, and pharmaceutical chemistry.

Q & A

Q. What are the optimized synthetic routes for 2-Cyclohexyl-4-methylpyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or cross-coupling reactions. For example, a Buchwald-Hartwig amination or Suzuki-Miyaura coupling may introduce the cyclohexyl group to the pyridine core. Key factors include:

- Catalyst Selection: Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve regioselectivity.

- Solvent Effects: Polar aprotic solvents (DMF, THF) enhance reaction rates but may require inert atmospheres.

- Temperature: Reactions typically proceed at 80–110°C to balance yield and side-product formation.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and methyl group (δ 2.3–2.5 ppm, singlet). Pyridine protons appear as distinct aromatic signals (δ 7.0–8.5 ppm).

- ¹³C NMR: Cyclohexyl carbons (δ 25–35 ppm), methyl carbon (δ 21 ppm), and pyridine carbons (δ 120–150 ppm).

- X-ray Crystallography: Resolves spatial arrangement of the cyclohexyl and methyl substituents. For example, torsion angles between the cyclohexyl ring and pyridine plane can confirm steric effects .

Q. What role does this compound play in asymmetric catalysis, and how can its steric effects be leveraged?

Methodological Answer: The cyclohexyl group introduces steric bulk, making the compound a potential ligand in asymmetric catalysis. For example:

- Ligand Design: Coordinate with transition metals (e.g., Ru, Ir) to stabilize chiral centers in hydrogenation reactions.

- Steric vs. Electronic Effects: The methyl group at the 4-position fine-tunes electron density on the pyridine ring, affecting metal-ligand bond strength.

Case Study:

In a Rh-catalyzed asymmetric hydrogenation, this compound-derived ligands achieved >90% enantiomeric excess (ee) for α,β-unsaturated esters. The cyclohexyl group minimized substrate-metal π-backbonding interference .

Q. How do computational studies explain the reactivity of this compound in enzyme inhibition assays?

Methodological Answer: Density Functional Theory (DFT) calculations reveal:

- Binding Affinity: The cyclohexyl group interacts hydrophobically with enzyme pockets (e.g., cytochrome P450), while the pyridine nitrogen participates in hydrogen bonding.

- Conformational Flexibility: The cyclohexyl ring’s chair-to-boat transitions modulate binding kinetics.

Q. What contradictions exist in the literature regarding the ecological impact of this compound, and how can they be resolved?

Methodological Answer: Contradictions arise from limited ecotoxicity data (e.g., biodegradability, bioaccumulation). A systematic approach includes:

- Persistence Studies: Use OECD 301F (aqueous biodegradation) to assess half-life in soil/water.

- Trophic Transfer Analysis: Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna).

Example Workflow:

Lab-Scale Testing: Apply LC-MS/MS to track compound degradation products.

Comparative Analysis: Cross-reference with structurally similar pyridines (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine, which shows low mobility in soil ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.